molecular formula C17H27Cl2N3O B1451367 (4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride CAS No. 1185013-84-6

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Cat. No.: B1451367
CAS No.: 1185013-84-6
M. Wt: 360.3 g/mol
InChI Key: MNBVMBARLQBNMB-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a chemical compound with the molecular formula C17H27Cl2N3O and a molecular weight of 360.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15;;/h1-5,16,18H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVMBARLQBNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661721
Record name (4-Benzylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185013-84-6
Record name (4-Benzylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves the reductive amination of 4-piperidone with benzylpiperazine . The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and appropriate solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, also known by its CAS number 1185013-84-6, is a compound with potential pharmacological significance. Its structure consists of a piperidine and piperazine moiety, which are commonly associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H27Cl2N3O
  • Molecular Weight : 360.33 g/mol
  • CAS Number : 1185013-84-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly through its effects on serotonin and dopamine receptors, which are crucial for various neurological functions .

Potential Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes that play roles in metabolic processes, impacting overall cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial and antifungal properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in relation to mood disorders and anxiety. Its structure suggests it could influence serotonin pathways, making it a candidate for further research in antidepressant development .

Anticancer Potential

Recent studies have explored the compound's role as a potential anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly through mechanisms involving cell cycle regulation and apoptosis induction .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Neuropharmacology Indicated potential as an antidepressant through modulation of serotonin receptors in animal models .
Anticancer Activity Demonstrated inhibition of cancer cell lines with a focus on apoptosis pathways; further studies are needed to elucidate specific mechanisms .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperazine derivatives known for their biological activities.

CompoundActivityNotes
4-Benzoylpiperidine AntidepressantSimilar receptor interactions but different efficacy profiles.
3-(Piperidin-4-yl)benzo[d]isoxazole AntipsychoticUsed in similar therapeutic contexts but with distinct side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 2
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(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

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